
Chlorocardicin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
準備方法
化学反応の分析
クロロカルジシンは、次のようなさまざまな化学反応を起こします。
酸化: この反応は、酸素の付加または水素の除去を伴います。一般的な試薬には、過マンガン酸カリウムや過酸化水素などがあります。
還元: この反応は、水素の付加または酸素の除去を伴います。一般的な試薬には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどがあります。
置換: この反応は、ある原子または原子団を別の原子または原子団に置き換えることを伴います。一般的な試薬には、ハロゲンや求核剤などがあります。
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .
4. 科学研究における用途
クロロカルジシンは、科学研究で以下のような用途があります。
化学: β-ラクタム系抗生物質の挙動を研究するためのモデル化合物として使用されます。
生物学: 細菌における抗生物質耐性機構の研究に使用されます。
科学的研究の応用
Chemical Structure and Mechanism of Action
Chlorocardicin is structurally related to nocardicin A, differing primarily by the presence of a chlorine substituent on the p-hydroxyphenylglycine unit. Its mechanism of action involves inhibition of bacterial cell wall synthesis, a common target for beta-lactam antibiotics. The compound exhibits moderate in vitro activity against certain Gram-negative bacteria such as Enterobacteriaceae and Pseudomonas aeruginosa, while showing limited effectiveness against Gram-positive bacteria like Staphylococcus aureus .
Antibacterial Activity
This compound has been studied for its antibacterial properties, particularly against multidrug-resistant bacterial strains. Its efficacy is notably enhanced when used in combination with other antibiotics that inhibit peptidoglycan biosynthesis. This synergistic effect makes it a candidate for further development as an adjunct therapy in treating resistant infections .
Model Compound for Synthesis Studies
The compound serves as a model for studying the synthesis and reactivity of beta-lactams. Researchers utilize this compound to explore modifications that could lead to the development of new antibiotics with improved efficacy and reduced resistance profiles .
Pharmacological Research
This compound's structure allows researchers to investigate the pharmacokinetics and pharmacodynamics of beta-lactam antibiotics. Understanding these properties can lead to better dosing regimens and improved therapeutic outcomes in clinical settings .
Data Table: Antibacterial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
---|---|---|
Klebsiella pneumoniae | 25 mg/ml | Moderate |
Pseudomonas aeruginosa | 25 mg/ml | Moderate |
Staphylococcus aureus | >400 mg/ml | Low |
Case Study 1: Combination Therapy
A study investigated the use of this compound in combination with other beta-lactam antibiotics against resistant strains of Pseudomonas aeruginosa. The results indicated that the combination therapy significantly reduced bacterial load compared to monotherapy, highlighting this compound's potential as a valuable component in multi-drug regimens .
Case Study 2: Structural Modifications
Research focusing on structural modifications of this compound aimed to enhance its antibacterial properties. By altering specific functional groups, scientists were able to create derivatives with improved activity against resistant strains. This study underscores the importance of chemical modifications in developing effective antibiotics .
作用機序
クロロカルジシンは、細菌細胞壁の生合成を標的にすることで効果を発揮します。細菌細胞壁の重要な構成成分であるペプチドグリカン合成に関与する酵素を阻害します。 この阻害により、細胞壁が弱くなり、最終的に細菌細胞が死滅します .
類似化合物との比較
クロロカルジシンは、ノカルジシンAと構造的に関連しており、同様の活性プロファイルを持っています . フェニルグリシンユニットに塩素置換基を持っている点が異なりますが、これがクロロカルジシンのユニークな性質に寄与している可能性があります . その他の類似化合物には、以下のようなものがあります。
- ノカルジシンA
- ペニシリン
- セファロスポリン
生物活性
Chlorocardicin is a monocyclic beta-lactam antibiotic produced by certain strains of Streptomyces. It is structurally related to nocardicin A, differing primarily by the presence of a m-chloro substituent on its p-hydroxyphenylglycine unit. This compound has garnered attention due to its antimicrobial properties and potential applications in treating bacterial infections.
Chemical Structure
The structural formula of this compound can be represented as follows:
Biological Activity Overview
This compound exhibits a range of biological activities, particularly against Gram-negative bacteria. Its activity profile includes:
- Moderate in vitro activity against Enterobacteriaceae and Pseudomonas aeruginosa.
- Low activity against Staphylococcus aureus, contrasting with nocardicin A, which is inactive against this bacterium.
- Potentiation by antibiotics that inhibit peptidoglycan biosynthesis, indicating potential for synergistic effects in combination therapies.
- Antagonism by selected L- and D-amino acids, which can affect its efficacy.
Comparative Activity Table
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound compared to nocardicin A and other relevant antibiotics:
Bacterium | This compound MIC (mg/mL) | Nocardicin A MIC (mg/mL) | Other Antibiotics MIC (mg/mL) |
---|---|---|---|
Escherichia coli | 25 | 3.125 | - |
Klebsiella pneumoniae | 25 | 3.125 | - |
Pseudomonas aeruginosa | 400 | 50 | - |
Staphylococcus aureus | >400 | Not active | Vancomycin: 1 |
This compound's mechanism of action is primarily through the inhibition of bacterial cell wall synthesis. The beta-lactam ring structure binds to penicillin-binding proteins (PBPs), disrupting the cross-linking of peptidoglycan layers in the bacterial cell wall, ultimately leading to cell lysis.
Case Studies and Research Findings
- Co-culture Studies : Research indicates that this compound production can be enhanced through co-cultivation with mycolic acid-containing actinomycetes. For instance, a study demonstrated that co-culturing Micromonospora sp. with Gordonia sp. led to increased yields of this compound and other metabolites not produced in monoculture conditions .
- Antimicrobial Resistance : this compound has been shown to maintain effectiveness against certain resistant strains, making it a candidate for further development in antibiotic therapies. Its structural modifications allow it to evade some common beta-lactamase enzymes that confer resistance to other antibiotics .
- Synergistic Effects : In vitro studies have shown that this compound's antimicrobial activity can be significantly enhanced when used in combination with other antibiotics that target different pathways, such as those affecting peptidoglycan synthesis. This synergism suggests potential for developing combination therapies to combat multi-drug resistant infections .
特性
CAS番号 |
95927-71-2 |
---|---|
分子式 |
C23H23ClN4O9 |
分子量 |
534.9 g/mol |
IUPAC名 |
(2R)-2-amino-4-[4-[(E)-C-[[(3S)-1-[(R)-carboxy-(3-chloro-4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid |
InChI |
InChI=1S/C23H23ClN4O9/c24-14-9-12(3-6-17(14)29)19(23(34)35)28-10-16(21(28)31)26-20(30)18(27-36)11-1-4-13(5-2-11)37-8-7-15(25)22(32)33/h1-6,9,15-16,19,29,36H,7-8,10,25H2,(H,26,30)(H,32,33)(H,34,35)/b27-18+/t15-,16+,19-/m1/s1 |
InChIキー |
UMDAIHWMUXNVSB-IMUCLJOZSA-N |
SMILES |
C1C(C(=O)N1C(C2=CC(=C(C=C2)O)Cl)C(=O)O)NC(=O)C(=NO)C3=CC=C(C=C3)OCCC(C(=O)O)N |
異性体SMILES |
C1[C@@H](C(=O)N1[C@H](C2=CC(=C(C=C2)O)Cl)C(=O)O)NC(=O)/C(=N/O)/C3=CC=C(C=C3)OCC[C@H](C(=O)O)N |
正規SMILES |
C1C(C(=O)N1C(C2=CC(=C(C=C2)O)Cl)C(=O)O)NC(=O)C(=NO)C3=CC=C(C=C3)OCCC(C(=O)O)N |
同義語 |
chlorocardicin |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。